1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone
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Overview
Description
1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone is an organic compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone typically involves the reaction of pyridine-2-carbaldehyde with pyrimidine-2-carbaldehyde in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher efficiency. The use of automated systems can also enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-2-(pyrimidin-4-yl)ethanone
- 1-(Pyridin-3-yl)-2-(pyrimidin-2-yl)ethanone
- 1-(Pyridin-4-yl)-2-(pyrimidin-2-yl)ethanone
Comparison: Compared to these similar compounds, 1-(Pyridin-2-yl)-2-(pyrimidin-2-yl)ethanone is unique due to its specific positioning of the pyridine and pyrimidine rings. This unique structure can result in different chemical reactivity and biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-pyridin-2-yl-2-pyrimidin-2-ylethanone |
InChI |
InChI=1S/C11H9N3O/c15-10(9-4-1-2-5-12-9)8-11-13-6-3-7-14-11/h1-7H,8H2 |
InChI Key |
GWYFXYJJWPMYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=NC=CC=N2 |
Origin of Product |
United States |
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